6,7-Dehydro Norethindrone
Overview
Description
6,7-Dehydro Norethindrone, also known as ∆-6 (7)-Norenthindrone Acetate or (17α)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one, is a derivative of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .
Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dehydro Norethindrone Acetate is 338.4 g/mol . Unfortunately, detailed physical and chemical properties were not available in the search results.
Scientific Research Applications
Genotoxicity and Carcinogenic Potential
- A study conducted by Gallmeier et al. (2005) utilized novel genotoxicity assays to identify the potential mutagenic effects of Norethindrone, revealing its capability to activate p53 and phosphorylate H2AX, suggesting genotoxicity at certain concentrations. However, the significance of these findings concerning human exposure remains to be determined due to the higher concentrations used in assays compared to therapeutic doses Carcinogenesis.
Controlled Release Formulations
- Research by Aster et al. (2022) on the controlled release of Norethindrone from nanoparticle liquid medicated formulations highlighted the development and validation of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for assessing Norethindrone in dissolution media, indicating advancements in delivery systems for therapeutic applications Journal of Pharmaceutical Research International.
Environmental Impact and Aquatic Toxicology
- Dong et al. (2022) investigated the impact of Norethindrone on marine medaka (Oryzias melastigma), showing alterations in growth, sex differentiation, and gene expression, which may affect aquatic populations. The study found that exposure to Norethindrone led to an all-male population at high concentrations, suggesting its disruptive effects on aquatic organisms Environmental Toxicology.
- Paulos et al. (2010) explored the reproductive responses in fathead minnow and Japanese medaka following exposure to Norethindrone, demonstrating a significant decrease in fecundity and potential androgenic effects, highlighting the ecological risk posed by synthetic progestins in aquatic environments Aquatic toxicology.
Safety And Hazards
When handling 6,7-Dehydro Norethindrone, it is advised to keep away from sources of ignition, avoid formation of dust and aerosols, provide appropriate exhaust ventilation where dust is formed, and ground all equipment containing material. It is also recommended not to ingest or breathe the dust and to wear suitable protective clothing .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFRSGMYREPFG-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623461 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydro Norethindrone | |
CAS RN |
31528-46-8 | |
Record name | 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31528-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dehydronorethindrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DEHYDRONORETHINDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4TNT6U8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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